2-Methyl-6-(methyl(phenyl)amino)nicotinic acid
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Overview
Description
2-Methyl-6-(methyl(phenyl)amino)nicotinic acid is a derivative of nicotinic acid, which is a pyridinecarboxylic acid This compound is characterized by the presence of a methyl group at the 2-position and a methyl(phenyl)amino group at the 6-position of the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methyl(phenyl)amino)nicotinic acid can be achieved through multicomponent reactions involving the condensation of appropriate starting materials. One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation and subsequent treatment with potassium hydroxide in dimethylformamide . The reaction conditions typically involve room temperature and the use of ethanol as a solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(methyl(phenyl)amino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Methyl-6-(methyl(phenyl)amino)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(methyl(phenyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-phenylnicotinic acid: Similar structure but lacks the methyl(phenyl)amino group.
6-Methylnicotinic acid: Contains a methyl group at the 6-position but lacks the methyl(phenyl)amino group.
Nicotinic acid: The parent compound without any substitutions.
Uniqueness
2-Methyl-6-(methyl(phenyl)amino)nicotinic acid is unique due to the presence of both a methyl group and a methyl(phenyl)amino group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable for various research applications .
Properties
Molecular Formula |
C14H14N2O2 |
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Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methyl-6-(N-methylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c1-10-12(14(17)18)8-9-13(15-10)16(2)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18) |
InChI Key |
ZETHKWSBSHJKCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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